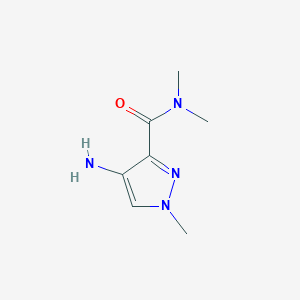

4-Amino-N,N,1-trimethyl-1H-pyrazole-3-carboxamide

概要

説明

4-Amino-N,N,1-trimethyl-1H-pyrazole-3-carboxamide is a chemical compound with the molecular formula C7H12N4O. It is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with amino and carboxamide groups.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-N,N,1-trimethyl-1H-pyrazole-3-carboxamide typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of 4-amino-1H-pyrazole-3-carboxamide with methylating agents to introduce the N,N,1-trimethyl groups. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the methylation process .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often employing continuous flow techniques and advanced purification methods such as recrystallization and chromatography .

化学反応の分析

Types of Reactions

4-Amino-N,N,1-trimethyl-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4).

Substitution: The amino and carboxamide groups can participate in substitution reactions with electrophiles and nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), acetic acid (CH3COOH)

Reduction: Sodium borohydride (NaBH4), ethanol (C2H5OH)

Substitution: Halogenating agents, alkylating agents, solvents like DMF and dichloromethane (CH2Cl2)

Major Products Formed

Oxidation: Formation of oxides and hydroxylated derivatives

Reduction: Formation of reduced amines and alcohols

Substitution: Formation of substituted pyrazole derivatives

科学的研究の応用

Chemical Properties and Structure

4-Amino-N,N,1-trimethyl-1H-pyrazole-3-carboxamide features a pyrazole core with amino and carboxamide functional groups. The molecular formula is with a molecular weight of 168.20 g/mol. Its structure allows for diverse chemical modifications, making it a valuable intermediate in the synthesis of various bioactive compounds.

Medicinal Chemistry

The compound is primarily investigated for its potential as an enzyme inhibitor and receptor modulator . It has been noted for its activity against several biological targets:

- Anticancer Activity : Studies have shown that derivatives of this compound can inhibit the proliferation of cancer cells, such as HepG2 (liver cancer) and HeLa (cervical cancer) cells, demonstrating significant antiproliferative effects .

- Anti-inflammatory Effects : Research indicates that it can inhibit the release of pro-inflammatory cytokines like TNF-alpha in LPS-stimulated cells, suggesting its potential in treating inflammatory conditions.

Biochemical Applications

In biochemical studies, this compound serves as a building block for synthesizing more complex heterocyclic compounds. Its ability to interact with specific molecular targets allows it to modulate various biochemical pathways effectively.

Industrial Applications

The compound's unique chemical properties make it suitable for applications in agrochemicals and pharmaceuticals. It has been utilized in the synthesis of other compounds with potential therapeutic effects, including anticonvulsants and anti-HIV agents .

Anticancer Activity Evaluation

A study evaluated various derivatives of this compound using MTT assays on tumor cell lines. Compounds were tested against normal fibroblasts to assess toxicity levels. Results showed that some derivatives exhibited significant inhibition rates against cancer cells while maintaining low toxicity towards healthy cells .

Synthesis and Characterization

Research into the synthesis methods revealed both conventional and modern techniques. Microwave-assisted synthesis has been highlighted for its efficiency in producing this compound with high yields and reduced reaction times .

作用機序

The mechanism of action of 4-Amino-N,N,1-trimethyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. It can act as an inhibitor of enzymes such as kinases, which play a crucial role in cellular signaling pathways. The compound’s structure allows it to bind to the active sites of these enzymes, thereby modulating their activity and affecting downstream biological processes .

類似化合物との比較

Similar Compounds

- 4-Amino-N,1,5-trimethyl-1H-pyrazole-3-carboxamide

- 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide

- 3-Amino-1H-pyrazole-4-carboxamide

Uniqueness

4-Amino-N,N,1-trimethyl-1H-pyrazole-3-carboxamide is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties.

生物活性

4-Amino-N,N,1-trimethyl-1H-pyrazole-3-carboxamide (commonly referred to as 4-Amino-TPCA) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and anti-inflammatory applications. This article provides a comprehensive overview of the biological activity of 4-Amino-TPCA, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

4-Amino-TPCA exhibits its biological effects primarily through the inhibition of specific enzymes and pathways involved in cancer proliferation and inflammation:

- Inhibition of Flt3 and CDKs : Similar compounds have demonstrated the ability to inhibit fms-like tyrosine kinase 3 (Flt3) and cyclin-dependent kinases (CDKs), leading to reduced cell proliferation and altered cell cycle progression. This suggests that 4-Amino-TPCA may share similar inhibitory properties.

- Antiproliferative Activity : The compound has shown significant antiproliferative effects against various cancer cell lines, indicating its potential as an anticancer agent. The mechanism involves disrupting critical cellular processes necessary for tumor growth .

Biological Activity Overview

Research indicates that 4-Amino-TPCA exhibits several noteworthy biological activities:

- Anticancer Properties : Studies have reported IC50 values in the low micromolar range for 4-Amino-TPCA against multiple cancer cell lines, suggesting potent anticancer activity. For instance, it has been observed to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase .

- Anti-inflammatory Effects : The compound has demonstrated the ability to inhibit pro-inflammatory cytokines such as TNF-alpha, which plays a crucial role in inflammatory diseases. This effect was confirmed through in vivo studies where 4-Amino-TPCA reduced microglial activation and astrocyte proliferation in models of neuroinflammation .

Structure-Activity Relationship (SAR)

The biological activity of 4-Amino-TPCA can be influenced by its structural features. Key aspects include:

| Structural Feature | Influence on Activity |

|---|---|

| Amino Group at Position 4 | Enhances binding affinity to target enzymes |

| Trimethyl Substituents | Improves solubility and bioavailability |

| Carboxamide Group | Contributes to overall stability and interaction with biological targets |

Research has shown that modifications to these structural elements can lead to variations in potency and selectivity against different biological targets .

Case Studies

Several studies have highlighted the effectiveness of 4-Amino-TPCA in various therapeutic contexts:

- Cancer Cell Line Study : A study evaluated the compound against HeLa and other tumor cell lines, revealing significant cytotoxicity with IC50 values ranging from 73 to 84 µM. The study also explored the binding interactions using molecular docking simulations, confirming favorable interactions with key residues involved in tubulin binding .

- Neuroinflammation Model : In an animal model of neuroinflammation induced by lipopolysaccharides (LPS), 4-Amino-TPCA exhibited a marked reduction in TNF-alpha release, highlighting its potential for treating neurodegenerative diseases associated with inflammation .

- Enzyme Inhibition : Investigations into enzyme inhibition showed that 4-Amino-TPCA effectively inhibited specific kinases involved in cancer metabolism, reinforcing its role as a promising candidate for drug development.

特性

IUPAC Name |

4-amino-N,N,1-trimethylpyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4O/c1-10(2)7(12)6-5(8)4-11(3)9-6/h4H,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIKQDJDZLFRDAD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)C(=O)N(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。